2,2'-(Perchloro-1,2-phenylene)diacetonitrile
Overview
Description
2,2’-(Perchloro-1,2-phenylene)diacetonitrile is a chemical compound with the molecular formula C10H4Cl4N2 and a molecular weight of 293.97 g/mol . It is also known by its IUPAC name, 2,2’-(perchloro-1,2-phenylene)diacetonitrile . This compound is characterized by the presence of multiple chlorine atoms and nitrile groups attached to a phenylene ring, making it a highly chlorinated aromatic nitrile.
Preparation Methods
The synthesis of 2,2’-(Perchloro-1,2-phenylene)diacetonitrile typically involves the reaction of a tetrachlorobenzene derivative with acetonitrile under specific conditions . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the proper formation of the desired product. Industrial production methods may involve large-scale reactions in specialized reactors to achieve high yields and purity.
Chemical Reactions Analysis
2,2’-(Perchloro-1,2-phenylene)diacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenylene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The nitrile groups can undergo oxidation or reduction to form different products.
Hydrolysis: The nitrile groups can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-(Perchloro-1,2-phenylene)diacetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving the interaction of nitrile-containing compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-(Perchloro-1,2-phenylene)diacetonitrile involves its interaction with molecular targets through its nitrile and chlorine groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application and context. The pathways involved may include binding to enzymes or receptors, leading to changes in their activity .
Comparison with Similar Compounds
2,2’-(Perchloro-1,2-phenylene)diacetonitrile can be compared with other similar compounds, such as:
2,2’-(Dichloro-1,2-phenylene)diacetonitrile: This compound has fewer chlorine atoms, which may affect its reactivity and applications.
2,2’-(Trichloro-1,2-phenylene)diacetonitrile: With one less chlorine atom, it may have different chemical properties and uses.
2,2’-(Tetrachloro-1,2-phenylene)diacetonitrile: This compound is very similar but may differ in specific reactivity and applications.
Properties
IUPAC Name |
2-[2,3,4,5-tetrachloro-6-(cyanomethyl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4N2/c11-7-5(1-3-15)6(2-4-16)8(12)10(14)9(7)13/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTXDIOFAZIXOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703344 | |
Record name | 2,2'-(3,4,5,6-Tetrachloro-1,2-phenylene)diacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60069-96-7 | |
Record name | 2,2'-(3,4,5,6-Tetrachloro-1,2-phenylene)diacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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